molecular formula C22H26O6 B13414809 3-O-Acetylgibberellin A7 Methyl Ester

3-O-Acetylgibberellin A7 Methyl Ester

Cat. No.: B13414809
M. Wt: 386.4 g/mol
InChI Key: NCIYHJXSHQRFBI-MLCAGBRBSA-N
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Description

3-O-Acetylgibberellin A7 Methyl Ester is a derivative of gibberellin, a class of plant hormones that play a crucial role in regulating various developmental processes, including stem elongation, germination, and flowering . This compound is specifically modified to include an acetyl group at the 3-O position and a methyl ester group, which can influence its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Acetylgibberellin A7 Methyl Ester typically involves the esterification of gibberellin A7 with methanol in the presence of an acid catalyst, followed by acetylation at the 3-O position. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:

Chemical Reactions Analysis

Types of Reactions

3-O-Acetylgibberellin A7 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-O-Acetylgibberellin A7 Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Acetylgibberellin A7 Methyl Ester involves its interaction with gibberellin receptors in plants. Upon binding to these receptors, it activates a signaling cascade that leads to the transcription of genes involved in growth and development. The molecular targets include DELLA proteins, which are repressors of gibberellin signaling .

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-acetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate

InChI

InChI=1S/C22H26O6/c1-11-9-21-10-13(11)5-6-14(21)22-8-7-15(27-12(2)23)20(3,19(25)28-22)17(22)16(21)18(24)26-4/h7-8,13-17H,1,5-6,9-10H2,2-4H3/t13-,14-,15+,16-,17-,20-,21+,22-/m1/s1

InChI Key

NCIYHJXSHQRFBI-MLCAGBRBSA-N

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@H]5C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC

Canonical SMILES

CC(=O)OC1C=CC23C4CCC5CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC

Origin of Product

United States

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